![molecular formula C19H21N3O5S B2659609 6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-55-9](/img/structure/B2659609.png)
6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
The compound “6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure . This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a fused ring system. Pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring, are known to exist in numerous natural and synthetic forms .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the reaction conditions and the reagents used. The presence of two reactive acetyl groups makes it possible to carry out various chemical modifications .Scientific Research Applications
- Activity : Bis(biarylhydrazone) exhibits high antiradical and cytoprotective properties . These features make it relevant for research related to oxidative stress, cell protection, and potential therapeutic applications.
- Heterocycle Synthesis : Chalcones derived from Claisen–Schmidt reactions are promising synthons for creating various heterocycles, including 4,5-dihydro-1H-pyrazole derivatives with diverse properties .
- Oral Bioactivity : These derivatives exhibit oral bioactivity, making them relevant for drug development and pharmacological studies .
- Biological Activity : Investigating the influence of bis(biarylhydrazone) derivatives on 5-LOX activity could provide insights into anti-inflammatory pathways .
- Biological Testing : Investigate their antibacterial and antituberculous activities, potentially contributing to drug development .
Antiradical and Cytoprotective Activity
Synthetic Transformations
Quinolinyl-Pyrazole Derivatives
5-Lipoxygenase (5-LOX) Inhibition
Antibacterial and Antituberculous Properties
Other Heterocyclic Syntheses
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential biological activities. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel analogs possessing enhanced activities with minimum toxicity .
properties
IUPAC Name |
6-acetyl-2-[(2,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-10(23)22-7-6-13-15(9-22)28-19(16(13)17(20)24)21-18(25)12-5-4-11(26-2)8-14(12)27-3/h4-5,8H,6-7,9H2,1-3H3,(H2,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHRHPQBGBLGLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide |
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